Fmoc-D-Ser(Bzl)-OH vs. Fmoc-L-Ser(Bzl)-OH: Stereochemical Differentiation by Specific Rotation
Fmoc-D-Ser(Bzl)-OH is distinguished from its L-enantiomer (Fmoc-L-Ser(Bzl)-OH, CAS 83792-48-7 or 73724-46-6) by specific optical rotation. The D-isomer exhibits [α]ᴅ²⁰ = -23 ± 2° (C=1 in EtOAc), whereas the L-isomer exhibits [α]ᴅ²⁰ = +24 ± 2° under identical conditions . This enantiomeric differentiation is critical for ensuring correct stereochemical configuration in the final peptide product, as D- and L-peptides possess distinct conformational ensembles and biological recognition properties.
| Evidence Dimension | Optical rotation (specific rotation) |
|---|---|
| Target Compound Data | [α]ᴅ²⁰ = -23 ± 2° (C=1 in EtOAc) |
| Comparator Or Baseline | Fmoc-L-Ser(Bzl)-OH: [α]ᴅ²⁰ = +24 ± 2° (C=1 in EtOAc) |
| Quantified Difference | Opposite sign (D- vs L- configuration); magnitude difference of 1° at central value |
| Conditions | C=1 in ethyl acetate at 20°C |
Why This Matters
This quantifiable stereochemical parameter enables unambiguous identity confirmation and enantiomeric purity verification prior to SPPS coupling, preventing synthesis of incorrect peptide epimers.
